molecular formula C20H20N2O2S B2830094 2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide CAS No. 863513-00-2

2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B2830094
CAS No.: 863513-00-2
M. Wt: 352.45
InChI Key: BTIOJWMSOZSJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic thiazole derivative of interest in chemical and pharmaceutical research. The compound features a 1,3-thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities . Thiazole and its derivatives are integral components of many biologically active molecules and are investigated for a wide range of potential applications, including in oncology, the treatment of inflammatory conditions, and neurological disorders . This specific molecule contains a 2-phenylthiazole moiety linked to a 2-(4-methoxyphenyl)acetamide group via an ethyl spacer. While the specific mechanism of action and research applications for this exact compound require further investigation, analogs and derivatives with similar structural features are recognized as valuable building blocks for developing pharmacologically relevant compounds . Researchers utilize such substances in hit-to-lead optimization campaigns, high-throughput screening, and as intermediates in the synthesis of more complex molecular architectures. This product is offered for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-24-18-9-7-15(8-10-18)13-19(23)21-12-11-17-14-25-20(22-17)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIOJWMSOZSJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Acetamide Linkage: The final step involves the reaction of the thiazole derivative with 4-methoxyphenylacetic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(4-hydroxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide.

    Reduction: 2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting thiazole-containing enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of thiazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors that recognize the thiazole ring. The compound may act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the interaction.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents Reference
Target Compound 2-(4-Methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide 381.45 4-Methoxyphenyl, 2-phenylthiazole
Mirabegron 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide 396.51 Amino-thiazole, hydroxy-phenylethylamine
N-(4-(4-((4-Methoxyphenyl)amino)-1,3-thiazol-2-yl)phenyl)acetamide 4-Methoxyphenylamino-thiazole, acetamide 352.39 4-Methoxyphenylamino, phenyl-thiazole
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide 4-Methoxyphenyl, pyridinyl-thiazole 339.39 Pyridinyl-thiazole
N-(Furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide Furan-methyl, 2-phenylthiazole 298.36 Furan substituent

Key Observations :

  • Thiazole Modifications: The target compound’s 2-phenylthiazole group contrasts with Mirabegron’s 2-amino-thiazole, which is critical for beta-3 adrenergic receptor agonism . Pyridinyl () or furan () substitutions on thiazole alter electronic properties and binding affinity.
  • Aromatic Substituents : The 4-methoxyphenyl group is conserved in some analogs (e.g., ), but its position relative to the acetamide moiety varies.

Pharmacological Comparison

While direct pharmacological data for the target compound are unavailable, insights can be inferred from structurally related molecules:

  • Mirabegron: A beta-3 adrenergic agonist used for overactive bladder syndrome. Its 2-amino-thiazole and hydroxy-phenylethylamine groups are essential for receptor binding . The target compound lacks these groups, suggesting divergent targets.
  • Quinazolin-4-one Derivatives (): Compounds like 2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide (MW 446.48) act as glucokinase activators. The quinazolinone-thiazole core may enhance enzyme binding compared to the target’s simpler thiazole-ethyl-acetamide structure.
  • Triazole-Benzothiazole Hybrids () : These compounds exhibit varied bioactivities due to sulfanyl and chlorophenyl groups, highlighting the role of sulfur atoms in modulating redox properties .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (Predicted)
Target Compound ~3.2 1 4 Low (hydrophobic aryl groups)
Mirabegron ~2.8 3 5 Moderate (polar hydroxy group)
Compound ~2.9 2 4 Low
Compound ~2.5 1 5 Moderate (pyridine enhances solubility)

Key Insights :

  • The target compound’s higher logP vs. Mirabegron reflects its lack of polar hydroxy/amino groups, suggesting poorer aqueous solubility.
  • Pyridinyl or furan substituents () improve solubility compared to purely aromatic analogs.

Biological Activity

2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula: C25H24N2O2S
  • Molecular Weight: 426.6 g/mol

The chemical structure includes a methoxyphenyl group and a thiazole moiety, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Values:

CompoundMIC (µg/mL)Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Staphylococcus epidermidis

These results indicate that thiazole derivatives can exhibit potent antimicrobial effects, potentially making them suitable candidates for further drug development .

2. Anticancer Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. For example, several thiazole derivatives demonstrated cytotoxic activity against various cancer cell lines.

IC50 Values Against Cancer Cell Lines:

CompoundCell LineIC50 (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

The presence of electron-donating groups in the phenyl ring was found to enhance the cytotoxic activity of these compounds . Structure-activity relationship (SAR) studies have indicated that modifications in the phenyl and thiazole rings significantly affect their potency.

3. Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. Compounds similar to our target compound exhibited significant anticonvulsant effects in animal models.

Effective Dose (ED) Values:

CompoundED50 (mg/kg)Effect
Compound X5.0Complete protection from seizures
Compound Y7.5Reduced seizure duration

These findings suggest that the incorporation of thiazole moieties may enhance the anticonvulsant activity of related compounds .

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Study on Antimicrobial Properties : A series of thiazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus, showing promising results with MIC values ranging from 0.22 to 0.25 µg/mL.
  • Anticancer Evaluation : A compound with a similar structure was tested against multiple cancer cell lines, revealing IC50 values lower than those of standard chemotherapeutics like doxorubicin.
  • Anticonvulsant Screening : Animal models treated with thiazole derivatives displayed significant reduction in seizure frequency and duration compared to untreated controls.

Q & A

Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters to form the 2-phenyl-1,3-thiazole core .

Amide coupling : Reaction of 2-(4-methoxyphenyl)acetic acid with the thiazole-ethylamine intermediate using coupling agents like EDC/HOBt or DCC .

Purification : Column chromatography or recrystallization to isolate the final product .
Key variables include solvent choice (e.g., DMF or THF) and temperature control (60–80°C for cyclocondensation) .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks, particularly the methoxyphenyl (δ ~3.8 ppm for OCH3_3) and thiazole protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the acetamide-thiazole linkage .

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer:

  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) to assess IC50_{50} values .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Solubility and Stability : HPLC-based assays in PBS (pH 7.4) to evaluate pharmacokinetic suitability .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) for thiazole cyclization efficiency .
  • Reaction Monitoring : Use TLC or in situ FTIR to identify bottlenecks (e.g., incomplete amide coupling) .
    Contradictions in yield data (e.g., 45–70% in literature) may arise from purification methods; centrifugal partition chromatography improves recovery .

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Structural Analogues : Compare bioactivity of derivatives (e.g., 4-chlorophenyl vs. methoxyphenyl substituents) to identify pharmacophores .
  • Assay Conditions : Control variables like serum concentration in cell culture (e.g., 10% FBS alters compound uptake) .
  • Target Validation : Use siRNA knockdown or CRISPR to confirm involvement of suspected targets (e.g., kinases inhibited by thiazole-acetamides) .

Q. What computational strategies predict target binding modes?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase), using PubChem 3D conformers (InChI:1S/C...) as input .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Train models on thiazole-acetamide derivatives to correlate substituents (e.g., methoxy position) with IC50_{50} .

Q. How to design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Replace the thiazole with oxazole or pyridine rings to probe electronic effects .
  • Substituent Variation : Introduce halogens (Cl, F) at the 4-methoxyphenyl group to enhance lipophilicity .
  • Bioisosteres : Swap the acetamide with sulfonamide to alter hydrogen-bonding capacity .
    Validate designs via parallel synthesis and in vitro screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.